HIV-1 inhibitor-42

HIV-1 Replication NNRTI Potency Wild-Type Virus

HIV-1 inhibitor-42 (5b) is a differentiated S-DABO NNRTI with dual RNA/DNA polymerase inhibition (IC50=0.06μM WT) and proven efficacy against multi-drug resistant HIV-1 strains. Unlike standard NNRTIs, its unique profile enables dissection of RT polymerase functions and cross-resistance studies. Sourced for consistent high-purity R&D use.

Molecular Formula C22H20N2O5S
Molecular Weight 424.5 g/mol
Cat. No. B12416774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-42
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H20N2O5S/c1-2-16-17(9-13-3-8-19-20(10-13)29-12-28-19)23-22(24-21(16)27)30-11-18(26)14-4-6-15(25)7-5-14/h3-8,10,25H,2,9,11-12H2,1H3,(H,23,24,27)
InChIKeyIKTMNEQYGCKBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-42 (Compound 5b): Quantitative Potency and Selectivity Profile for HIV-1 Reverse Transcriptase


HIV-1 inhibitor-42 (CAS 2459929-46-3), also known as compound 5b, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the S-DABO structural class [1]. It exhibits nanomolar activity against wild-type HIV-1 and a differentiated inhibition profile against reverse transcriptase (RT) enzymatic activities, including RNA-dependent and DNA-dependent DNA polymerase functions [1]. Its in vitro profile includes activity against multiple drug-resistant HIV-1 strains [1].

HIV-1 Inhibitor-42 Procurement: Why Simple NNRTI Substitution Fails


Substituting HIV-1 inhibitor-42 with another NNRTI like nevirapine or a different S-DABO analog can lead to critical gaps in research outcomes. While potency against wild-type HIV-1 may be comparable, the compound's unique dual-inhibitory profile against both RNA-dependent and DNA-dependent DNA polymerase activities distinguishes it from classical reverse transcriptase inhibitors [1]. Furthermore, its demonstrated efficacy against a panel of drug-resistant strains [1] makes it a crucial tool for studying resistance mechanisms that generic NNRTIs cannot address.

HIV-1 Inhibitor-42: Quantified Differentiation Against Key Comparators


Comparable Potency to Nevirapine in Wild-Type HIV-1 Inhibition

HIV-1 inhibitor-42 (compound 5b) exhibits potent antiviral activity against the wild-type HIV-1 strain IIIB, with an IC50 value comparable to the established first-generation NNRTI nevirapine [1]. This establishes its baseline potency as a lead candidate for further optimization and study.

HIV-1 Replication NNRTI Potency Wild-Type Virus

Enhanced Cytotoxicity Selectivity Index Compared to Nevirapine

While exhibiting similar antiviral potency to nevirapine, HIV-1 inhibitor-42 (compound 5b) demonstrates a different in vitro cytotoxicity profile, with a CC50 of 96.23 μM in C8166 cells [1]. This results in a selectivity index (CC50/IC50) of over 1600, indicating a wide in vitro therapeutic window relevant for cellular studies.

Cytotoxicity Selectivity Index Therapeutic Window

Dual Inhibition of HIV-1 Reverse Transcriptase Enzymatic Activities

Unlike some NNRTIs that primarily affect RNA-dependent DNA polymerase activity, HIV-1 inhibitor-42 (compound 5b) potently inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT [1]. This dual-inhibitory profile provides a unique tool for probing the multifaceted functions of the RT enzyme.

Reverse Transcriptase Enzymatic Inhibition RNA-dependent DNA Polymerase

Retained Efficacy Against Multi-Drug Resistant HIV-1 Strains

HIV-1 inhibitor-42 (compound 5b) was selected for further study because it demonstrated a "good inhibitory effect" on the replication of a panel of resistant HIV-1 strains, including those resistant to protease inhibitors, fusion inhibitors, and nucleoside reverse transcriptase inhibitors (NRTIs) [1]. This broad-spectrum activity against resistant viruses is a key differentiator.

Drug Resistance Protease Inhibitor Resistance NRTI Resistance

Optimal Application Scenarios for HIV-1 Inhibitor-42 in Virology and Drug Discovery


As a Benchmark in HIV-1 Wild-Type Replication Studies

HIV-1 inhibitor-42 serves as a reliable and potent positive control (IC50 = 0.06 μM) for inhibiting wild-type HIV-1 (strain IIIB) replication in C8166 cell-based assays. Its well-characterized potency allows for consistent normalization and comparison in high-throughput screening campaigns and mechanistic studies of viral entry or replication [1].

As a Mechanistic Probe for Reverse Transcriptase Dual-Function Studies

Due to its dual inhibition of RNA-dependent (IC50 = 0.518 μM) and DNA-dependent (IC50 = 0.072 μM) DNA polymerase activities, HIV-1 inhibitor-42 is uniquely suited for biochemical studies investigating the structure-function relationship of HIV-1 RT. Researchers can use it to dissect the contributions of each polymerase activity to viral replication fidelity and inhibitor mechanism-of-action [1].

As a Tool Compound for Investigating Drug-Resistant HIV-1

HIV-1 inhibitor-42 is a critical research tool for laboratories studying antiretroviral resistance. Its reported efficacy against HIV-1 strains resistant to protease inhibitors, fusion inhibitors, and NRTIs [1] makes it an ideal candidate for investigating novel resistance pathways, evaluating cross-resistance profiles of new drug candidates, and developing combination therapies designed to overcome multi-drug resistance.

As a Lead Scaffold for Structure-Activity Relationship (SAR) Optimization

As the most potent compound in its S-DABO series, HIV-1 inhibitor-42 (IC50 = 0.06 μM) is the validated lead for medicinal chemistry programs. Its core structure offers a clear starting point for SAR studies aimed at improving pharmacokinetic properties, further enhancing potency against resistant variants, or optimizing selectivity, as its baseline antiviral and cytotoxicity profile is well-defined [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.